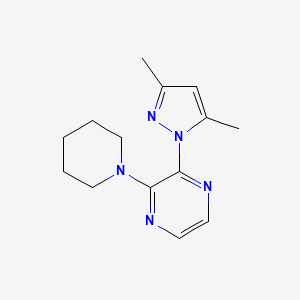

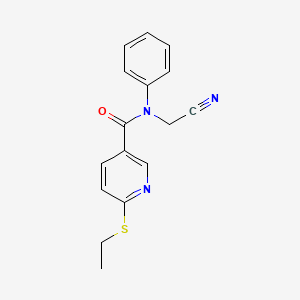

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer and Anti-Inflammatory Applications

- Anticancer and Anti-5-Lipoxygenase Agents : A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, demonstrating cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition, which is significant for anti-inflammatory applications. This research highlights the potential of pyrazolopyrimidine derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).

Synthesis and Chemical Characterization

- Facile Synthesis Techniques : Maruthikumar and Rao (2003) reported on the synthesis of pyrazolopyrimidin-7-ones, showcasing methods to introduce various aryl substituents into the pyrazolopyrimidine scaffold, which are crucial for developing compounds with desired biological activities (Maruthikumar & Rao, 2003).

- Novel Isoxazolines and Isoxazoles : Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolopyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, expanding the chemical diversity of this scaffold for further pharmacological evaluation (Rahmouni et al., 2014).

Biological Activity

- Cytotoxicity Studies : Hassan et al. (2014) conducted in vitro cytotoxic activity screening of newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the search for novel anticancer agents (Hassan et al., 2014).

- Synthetic Methodologies for Pyrazolo[3,4-d]pyrimidines : Various studies have focused on developing synthetic methodologies for pyrazolo[3,4-d]pyrimidines, a core structure related to the initial compound, providing valuable insights into the chemistry of these heterocyclic compounds. These methodologies are essential for generating libraries of compounds for biological screening, highlighting the compound's relevance in drug discovery efforts.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine, which is synthesized from 4-propyl-1,6-dihydropyrimidine-2,5-dione and 3-methyl-1H-pyrazole-5-carboxylic acid. The second intermediate is 5-phenylisoxazole-3-carboxylic acid, which is synthesized from phenylhydrazine and ethyl acetoacetate. The two intermediates are then coupled using a coupling agent to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide.", "Starting Materials": [ "4-propyl-1,6-dihydropyrimidine-2,5-dione", "3-methyl-1H-pyrazole-5-carboxylic acid", "phenylhydrazine", "ethyl acetoacetate", "coupling agent" ], "Reaction": [ "Synthesis of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine: 4-propyl-1,6-dihydropyrimidine-2,5-dione is reacted with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form the intermediate.", "Synthesis of 5-phenylisoxazole-3-carboxylic acid: Phenylhydrazine is reacted with ethyl acetoacetate to form the intermediate, which is then converted to 5-phenylisoxazole-3-carboxylic acid.", "Coupling of intermediates: The two intermediates are coupled using a coupling agent to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide." ] } | |

Número CAS |

1210678-38-8 |

Fórmula molecular |

C21H20N6O3 |

Peso molecular |

404.43 |

Nombre IUPAC |

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C21H20N6O3/c1-3-7-15-11-19(28)24-21(22-15)27-18(10-13(2)25-27)23-20(29)16-12-17(30-26-16)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3,(H,23,29)(H,22,24,28) |

Clave InChI |

ABUJXCZOJMJZKQ-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)

![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)